Technical Guide: cis-1-Amino-2,6-dimethylpiperidine (CAS 39135-39-2)
Technical Guide: cis-1-Amino-2,6-dimethylpiperidine (CAS 39135-39-2)
[1]
Executive Summary
cis-1-Amino-2,6-dimethylpiperidine (CAS 39135-39-2) is a specialized hydrazine derivative of the piperidine heterocycle. Distinguished by the cis-orientation of the methyl groups at the C2 and C6 positions, this compound serves as a critical building block in medicinal chemistry, particularly for introducing sterically constrained N-N motifs. Its structural rigidity, conferred by the 2,6-dimethyl substitution, makes it an invaluable tool for probing the steric requirements of receptor binding pockets, most notably in the development of anticonvulsants and CXCR4 antagonists.
This guide provides a comprehensive technical analysis of its physicochemical properties, a self-validating synthesis protocol for the cis-isomer, and its reactivity profile in drug development.
Part 1: Chemical Identity & Stereochemical Dynamics
The utility of CAS 39135-39-2 lies in its stereochemistry. Unlike the trans-isomer, which suffers from significant 1,3-diaxial strain or exists in a twisted boat conformation, the cis-isomer predominantly adopts a chair conformation where both methyl groups are equatorial. This "locked" conformation provides a predictable steric bulk, essential for Structure-Activity Relationship (SAR) studies.
Physicochemical Data Table
| Property | Value / Description |
| CAS Number | 39135-39-2 |
| IUPAC Name | cis-2,6-Dimethylpiperidin-1-amine |
| Molecular Formula | C₇H₁₆N₂ |
| Molecular Weight | 128.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 65–80 °C (at 30 mmHg) |
| Density | 0.865 g/mL (at 25 °C) |
| Refractive Index | n20/D 1.465 |
| Basicity | Nucleophilic hydrazine moiety (pKₐ of conjugate acid ~9.0–9.[1][2][3][4]5) |
| Solubility | Soluble in ethanol, DCM, chloroform; slightly soluble in water |
Stereochemical Conformation
In the cis-isomer, the C2 and C6 methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions with the axial hydrogens. The N-amino group (
Figure 1: Stereochemical preference of the cis-isomer leading to stable chair conformation.
Part 2: Synthesis & Manufacturing (Self-Validating Protocol)
Objective: Synthesize cis-1-amino-2,6-dimethylpiperidine with >95% isomeric purity. Precursor: cis-2,6-Dimethylpiperidine (commercial grade often contains trans isomer; purification of starting material is critical).
Reaction Workflow
The synthesis follows a two-step sequence: N-Nitrosation followed by Lithium Aluminum Hydride (LAH) Reduction . This route is preferred over Zinc/Acetic acid reduction for research applications due to cleaner product isolation.
Figure 2: Synthetic pathway via N-nitrosation and LAH reduction.
Step-by-Step Methodology
Step 1: N-Nitrosation
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Setup: Charge a 3-neck flask with cis-2,6-dimethylpiperidine (100 mmol) and 40 mL of 4M HCl. Cool to 0–5 °C in an ice bath.
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Addition: Dropwise add a solution of Sodium Nitrite (NaNO₂, 120 mmol) in water (25 mL) over 30 minutes. Caution: Exothermic. Maintain temp < 10 °C to prevent side reactions.
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Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
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Workup: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
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Checkpoint (Self-Validation): The intermediate (N-nitroso) is a yellow oil.
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IR Validation: Look for strong N-N=O stretch at ~1450 cm⁻¹. Absence of N-H stretch (>3300 cm⁻¹) confirms conversion.
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Step 2: LAH Reduction
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Setup: Under Nitrogen atmosphere, suspend Lithium Aluminum Hydride (LAH, 150 mmol) in anhydrous THF (100 mL).
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Addition: Dropwise add the N-nitroso intermediate (dissolved in minimal THF) to the LAH suspension. Caution: Vigorous hydrogen evolution.
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Reflux: Heat to reflux (66 °C) for 4–6 hours. The yellow color should fade.
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Quench (Fieser Method): Cool to 0 °C. Carefully add: 1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O. Stir until a white granular precipitate forms.
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Isolation: Filter off aluminum salts. Dry filtrate over Na₂SO₄ and concentrate.
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Purification: Distillation under reduced pressure (bp ~70 °C at 30 mmHg).
Analytical Validation
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¹H NMR (CDCl₃): The methyl doublet (d, 6H) should appear distinct. The -NH₂ protons typically appear as a broad singlet around 2.5–3.0 ppm (concentration dependent).
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Isomeric Purity: Verify the absence of trans-isomer signals (which would show different chemical shifts for the methyls due to axial/equatorial splitting).
Part 3: Reactivity Profile & Applications
The N-amino group makes this compound a "bifunctional" nucleophile, but the steric bulk of the 2,6-dimethyl groups directs selectivity.
Key Reactions
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Hydrazone Formation: Reacts with ketones/aldehydes to form hydrazones. Used to derivatize carbonyl-containing drugs to improve lipophilicity or metabolic stability.
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Pyrazolium Synthesis: Condensation with 1,3-diketones yields steric hindered pyrazolium salts.
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Urea Formation: Reacts with isocyanates to form N,N-dialkylsemicarbazides.
Drug Development Applications[6][7][8]
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CXCR4 Antagonists: The 2,6-dimethylpiperidine motif is a known pharmacophore in HIV entry inhibitors. The 1-amino variant allows for the attachment of "tail" regions via hydrazone linkers, probing the depth of the receptor pocket.
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Metabolic Blockade: The methyl groups at C2/C6 block alpha-oxidation by Cytochrome P450 enzymes, significantly extending the half-life of the piperidine ring in vivo compared to unsubstituted analogs.
Part 4: Safety & Handling
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Hazards: The compound is a hydrazine derivative. It is suspected of being a skin sensitizer and potential carcinogen (based on structural alerts for hydrazines).
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Flammability: Flash point is approx 42 °C (Closed Cup).[1] Handle as a Flammable Liquid (Class 3).[1]
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Hydrazines can oxidize in air to form azo compounds or hydrazones with atmospheric aldehydes.
References
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Sigma-Aldrich. (n.d.). 1-Amino-2,6-dimethylpiperidine, 90%, technical grade.[1] Retrieved from
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National Institute of Standards and Technology (NIST). (2023). 1-Amino-2,6-dimethylpiperidine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[5] Retrieved from
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Santa Cruz Biotechnology. (n.d.). 1-Amino-2,6-dimethylpiperidine (CAS 39135-39-2).[1][2][5][6] Retrieved from
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Organic Syntheses. (n.d.). General methods for Nitrosation of Secondary Amines. (Contextual reference for Step 1 of protocol). Retrieved from
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PubChem. (n.d.). Compound Summary: 1-Amino-2,6-dimethylpiperidine.[2][5][6] National Library of Medicine. Retrieved from [1]
Sources
- 1. 1-Amino-2,6-dimethylpiperidine 90 , technical grade 39135-39-2 [sigmaaldrich.com]
- 2. 1-Amino-2,6-dimethylpiperidine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]
- 5. 1-Amino-2,6-dimethylpiperidine [webbook.nist.gov]
- 6. 1-Amino-2,6-dimethylpiperidine | CAS 39135-39-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
